molecular formula C7H18N2 B2534525 N1,N1,2-Trimethylbutane-1,3-diamine CAS No. 344323-24-6

N1,N1,2-Trimethylbutane-1,3-diamine

Cat. No.: B2534525
CAS No.: 344323-24-6
M. Wt: 130.235
InChI Key: RCXMEKRBMUREKV-UHFFFAOYSA-N
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Description

N1,N1,2-Trimethylbutane-1,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,2-Trimethylbutane-1,3-diamine typically involves the alkylation of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1,N1,2-Trimethylbutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N1,N1,2-Trimethylbutane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,2-Trimethylbutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,3-Trimethylbutane-1,3-diamine: Similar structure but with different methyl group positioning.

    N,N,N’-Trimethyl-1,3-propanediamine: Another diamine with a different carbon backbone.

    N1,N1-diethyl-3,3-dimethylbutane-1,2-diamine: Contains ethyl groups instead of methyl groups.

Uniqueness

N1,N1,2-Trimethylbutane-1,3-diamine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N,1-N,2-trimethylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(7(2)8)5-9(3)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMEKRBMUREKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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